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Compound of Interest

Compound Name: 2-Aminobenzophenone

Cat. No.: B122507

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-
Aminobenzophenone, a crucial intermediate in the synthesis of various pharmaceuticals and
fine chemicals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data, along with the experimental protocols for obtaining
these spectra.

Spectroscopic Data

The quantitative spectroscopic data for 2-Aminobenzophenone are summarized in the tables
below, providing a clear reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule.

Table 1: *H NMR Spectroscopic Data for 2-Aminobenzophenone
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
7.81-7.74 m 4H Aromatic Protons
7.59 t 2H Aromatic Protons
7.49 t 4H Aromatic Protons
~5.5 (broad s) S 2H -NH:z

Solvent: CDClIs. Spectrometer frequency can vary, but common frequencies are 300, 400, or
500 MHz. Chemical shifts are referenced to TMS (6 = 0.00 ppm).

Table 2: 13C NMR Spectroscopic Data for 2-Aminobenzophenone[1]

Chemical Shift (8) ppm Assighment
196.8 C=0

137.6 Aromatic C
132.4 Aromatic CH
130.1 Aromatic CH
128.3 Aromatic C

Solvent: CDCls. Spectrometer frequency can vary, e.g., 75 MHz or 125 MHz.[2][3] Chemical
shifts are referenced to TMS (6 = 0.00 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: IR Spectroscopic Data for 2-Aminobenzophenone
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Wavenumber (cm~?) Intensity Assignment

3482 Strong N-H stretch (asymmetric)
3328 Strong N-H stretch (symmetric)
1625 Strong C=0 stretch (ketone)
1580-1450 Medium-Strong C=C stretch (aromatic)
1300-1000 Medium C-N stretch

Sample State: Solid (KBr pellet).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Table 4: Mass Spectrometry Data for 2-Aminobenzophenone

m/z Relative Intensity (%) Assignment

197 ~100 [M]* (Molecular lon)
120 ~80 [M - CeHs]*

105 ~20 [CsHsCOJ*

77 ~40 [CeHs]*

lonization Method: Electron lonization (El) at 70 eV.[4][5]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited above.

NMR Spectroscopy (*H and **C)

Objective: To obtain high-resolution *H and *3C NMR spectra of 2-Aminobenzophenone.
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Materials:

2-Aminobenzophenone (5-25 mg for *H, 50-100 mg for 13C)
Deuterated chloroform (CDCIs)

NMR tube (5 mm diameter)

Pasteur pipette and glass wool

Vial

Procedure:

e Sample Preparation:

Weigh the appropriate amount of 2-Aminobenzophenone and transfer it to a clean, dry
vial.

Add approximately 0.6-0.7 mL of CDCIs to the vial to dissolve the sample.

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the
NMR tube to remove any particulate matter.

Ensure the final sample height in the NMR tube is approximately 4-5 cm.

Cap the NMR tube securely.

Instrument Setup and Data Acquisition:

Insert the NMR tube into the spectrometer's spinner turbine and place it in the sample
changer or manually insert it into the magnet.

Lock the spectrometer on the deuterium signal of the CDCls.
Shim the magnetic field to achieve optimal homogeneity.

For *H NMR, acquire the spectrum using a standard single-pulse experiment. A sufficient
number of scans should be averaged to obtain a good signal-to-noise ratio.
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o For 3C NMR, acquire the spectrum using a proton-decoupled pulse sequence to simplify
the spectrum to singlets for each carbon. A larger number of scans and a longer
acquisition time are typically required due to the low natural abundance of 13C.

» Data Processing:

o Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the
frequency-domain spectrum.

o Phase the spectrum to ensure all peaks are in the positive absorptive mode.

o Calibrate the chemical shift scale using the residual solvent peak of CDCIs (& = 7.26 ppm
for 1H) or the solvent peak itself (& = 77.16 ppm for 13C).

o Integrate the peaks in the *H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy (KBr Pellet Method)

Objective: To obtain the IR spectrum of solid 2-Aminobenzophenone.

Materials:

2-Aminobenzophenone (1-2 mg)

Spectroscopic grade Potassium Bromide (KBr), dried (100-200 mg)

Agate mortar and pestle

Pellet press die set

Hydraulic press
Procedure:
e Sample Preparation:

o Place a small amount of KBr in the agate mortar and grind it to a fine powder to ensure it
is free of absorbed water.
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o Add 1-2 mg of 2-Aminobenzophenone to the mortar.

o Thoroughly grind the sample and KBr together until a homogenous, fine powder is
obtained.

o Transfer a portion of the mixture into the pellet die.
o Assemble the die and place it in the hydraulic press.

o Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent
pellet.

o Data Acquisition:

o Carefully remove the pellet from the die and place it in the sample holder of the FTIR
spectrometer.

o Acquire a background spectrum of the empty sample compartment.

o Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum
against the background to produce the final absorbance or transmittance spectrum.

» Data Processing:

o Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (Electron lonization)

Obijective: To determine the molecular weight and fragmentation pattern of 2-
Aminobenzophenone.

Materials:
¢ 2-Aminobenzophenone
o Mass spectrometer with an Electron lonization (EI) source

Procedure:
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e Sample Introduction:

o Introduce a small amount of the sample into the ion source. For a solid sample, this is
typically done using a direct insertion probe. The sample is placed in a capillary tube at the
end of the probe, which is then inserted into the high vacuum of the ion source and heated
to volatilize the sample.

e |onization:

o The gaseous sample molecules are bombarded with a beam of high-energy electrons
(typically 70 eV).

o This causes the molecules to ionize, primarily forming a molecular ion ([M]*), and to
fragment into smaller, characteristic ions.

e Mass Analysis and Detection:

o The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-
flight analyzer).

o The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
o The separated ions are detected, and their abundance is recorded.
» Data Processing:

o The data is presented as a mass spectrum, which is a plot of relative ion abundance
versus m/z.

o |dentify the molecular ion peak to determine the molecular weight of the compound.
o Analyze the fragmentation pattern to gain structural information.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a solid
organic compound like 2-Aminobenzophenone.
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Caption: General workflow for the spectroscopic analysis of 2-Aminobenzophenone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 2-Aminobenzophenone: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b122507#spectroscopic-data-of-2-
aminobenzophenone-nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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